molecular formula C11H15NO2S B12285723 2-Amino-3-(2,5-dimethylphenyl)sulfanylpropanoic acid

2-Amino-3-(2,5-dimethylphenyl)sulfanylpropanoic acid

Cat. No.: B12285723
M. Wt: 225.31 g/mol
InChI Key: RVIJBOOOWCCQCK-UHFFFAOYSA-N
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Description

S-(2,5-Dimethylbenzene)-L-cysteine: is an organic compound that features a benzene ring substituted with two methyl groups at the 2 and 5 positions, and an L-cysteine moiety attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2,5-Dimethylbenzene)-L-cysteine typically involves the reaction of 2,5-dimethylbenzene with L-cysteine under specific conditions. One common method is the nucleophilic substitution reaction where the thiol group of L-cysteine attacks the benzene ring, leading to the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or water, and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production of S-(2,5-Dimethylbenzene)-L-cysteine may involve more scalable and efficient methods, such as continuous flow synthesis or the use of biocatalysts. These methods aim to optimize yield and purity while minimizing the environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions: S-(2,5-Dimethylbenzene)-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiols or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts such as Lewis acids (e.g., aluminum chloride) are commonly employed.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols, reduced aromatic compounds.

    Substitution: Halogenated benzene derivatives, other substituted aromatic compounds.

Scientific Research Applications

S-(2,5-Dimethylbenzene)-L-cysteine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in biological systems, including its interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties, such as antioxidant activity and its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of S-(2,5-Dimethylbenzene)-L-cysteine involves its interaction with molecular targets such as enzymes and proteins. The thiol group of the cysteine moiety can form covalent bonds with the active sites of enzymes, potentially inhibiting or modifying their activity. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects.

Comparison with Similar Compounds

    2,5-Dimethylbenzene: A simpler aromatic compound with similar structural features but lacking the cysteine moiety.

    L-Cysteine: An amino acid with a thiol group, commonly found in proteins and enzymes.

    S-Benzyl-L-cysteine: A compound with a benzyl group attached to the cysteine moiety, similar in structure but with different substituents on the benzene ring.

Uniqueness: S-(2,5-Dimethylbenzene)-L-cysteine is unique due to the presence of both the 2,5-dimethylbenzene ring and the L-cysteine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

2-amino-3-(2,5-dimethylphenyl)sulfanylpropanoic acid

InChI

InChI=1S/C11H15NO2S/c1-7-3-4-8(2)10(5-7)15-6-9(12)11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14)

InChI Key

RVIJBOOOWCCQCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)SCC(C(=O)O)N

Origin of Product

United States

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